1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Description
1-(2-Fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a 2-prop-2-enoxyphenylmethyl group, making it a subject of study in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-2-15-24-20-10-6-3-7-17(20)16-22-11-13-23(14-12-22)19-9-5-4-8-18(19)21/h2-10H,1,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCABPSGBRIKBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with 2-Fluorophenyl Group:
Attachment of 2-Prop-2-enoxyphenylmethyl Group: This step involves the alkylation of the piperazine ring with a 2-prop-2-enoxyphenylmethyl halide under basic conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studies have explored its potential as a ligand in receptor binding assays, helping to understand receptor-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Compared to other piperazine derivatives, 1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine stands out due to its unique substitution pattern. Similar compounds include:
1-(2-Fluorophenyl)piperazine: Lacks the 2-prop-2-enoxyphenylmethyl group, resulting in different chemical and biological properties.
4-[(2-Prop-2-enoxyphenyl)methyl]piperazine: Lacks the 2-fluorophenyl group, affecting its receptor binding and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
